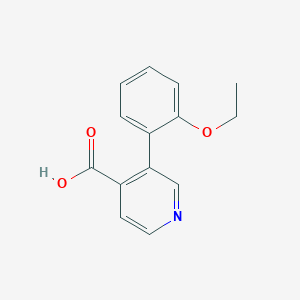

3-(2-Ethoxyphenyl)isonicotinic acid

Description

General Significance in Pharmaceutical Research

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a fundamental building block in the design and synthesis of a wide array of pharmacologically active molecules. Its derivatives are recognized for their diverse therapeutic applications, which stem from the unique electronic properties and hydrogen bonding capabilities of the pyridine (B92270) ring. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets such as enzymes and receptors. This has led to the development of isonicotinic acid-based compounds with anti-inflammatory, antibacterial, antiviral, and anticancer properties. nih.govnih.gov The structural versatility of isonicotinic acid allows for modifications at various positions of the pyridine ring, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Historical Context of Isonicotinic Acid Analogs in Drug Development

The history of isonicotinic acid analogs in medicine is prominently marked by the discovery of isoniazid (B1672263), an isonicotinic acid hydrazide, in the early 1950s. This compound revolutionized the treatment of tuberculosis, a disease that was a major global health threat. The serendipitous discovery of isoniazid's potent antitubercular activity spurred extensive research into other derivatives of isonicotinic acid, leading to the development of second-line antitubercular agents like ethionamide. drugbank.com Beyond infectious diseases, isonicotinic acid derivatives have also been explored for other therapeutic indications. For instance, iproniazid, another early derivative, was initially investigated as an antitubercular agent but was later found to possess antidepressant properties, paving the way for the development of monoamine oxidase inhibitors. drugbank.com

Rationale for Investigating 3-(2-Ethoxyphenyl)isonicotinic Acid within the Class

While the medicinal chemistry landscape is rich with studies on various isonicotinic acid derivatives, this compound remains a relatively understudied compound. The rationale for its investigation is rooted in the established biological activities of structurally related analogs. The presence of a substituted phenyl ring at the 3-position of the isonicotinic acid core is a common feature in a number of biologically active molecules.

For instance, analogs bearing a substituted aryl group at this position have shown promise as anti-inflammatory agents. The 2-ethoxyphenyl group, in particular, is of interest due to its lipophilic nature, which can influence the compound's ability to cross cell membranes and interact with intracellular targets. The ethoxy group, being slightly larger and more lipophilic than a methoxy (B1213986) group, can lead to altered binding affinities and metabolic profiles compared to its more commonly studied methoxy counterpart. The investigation of this compound is therefore a logical step in the exploration of this chemical space, with the potential to uncover novel therapeutic agents with unique pharmacological profiles.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| CAS Number | 139969-63-6 |

| Appearance | White to off-white solid (predicted) |

| Solubility | Sparingly soluble in water (predicted) |

| pKa | ~4-5 (for the carboxylic acid, predicted) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethoxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-13-6-4-3-5-10(13)12-9-15-8-7-11(12)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSYGRSGWAAGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Investigation of Biological Activities

Antimicrobial and Antitubercular Efficacy

Derivatives of isonicotinic acid, the parent structure of 3-(2-Ethoxyphenyl)isonicotinic acid, have demonstrated a wide spectrum of pharmacological activities, including antitubercular, antimicrobial, and antifungal effects.

Activity Against Mycobacterium tuberculosis Strains (e.g., H37Rv, MDR-TB)

The global health threat of tuberculosis (TB), including multidrug-resistant TB (MDR-TB), necessitates the development of new therapeutic agents. brieflands.com Isonicotinic acid derivatives, closely related to the core structure of this compound, have been a focal point of this research.

A new ligand derived from the condensation of isonicotinoylhydrazide and 3-ethoxysalicylaldehyde (B1293910), which shares structural similarities with this compound, has shown promising in vitro activity against Mycobacterium tuberculosis H37Rv. brieflands.com This compound demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL. brieflands.com The H37Rv strain is a well-characterized, virulent laboratory strain of M. tuberculosis widely used in tuberculosis research. nih.govplos.org

Further studies on various isonicotinoylhydrazones have revealed their potential against both sensitive and resistant strains of M. tuberculosis. For instance, certain synthesized compounds exhibited moderate bioactivity with MIC values ranging from 0.34–0.41 μM against the H37Rv sensitive strain. researchgate.net Some derivatives have also shown significant activity against resistant strains. researchgate.netnih.gov For example, one compound displayed superior in vitro activity against resistant strains of M. tuberculosis when compared to the standard drug isoniazid (B1672263). nih.gov The activity of some isonicotinoylhydrazone derivatives can be enhanced when used in combination with existing antitubercular drugs like ethambutol, para-aminosalicylic acid, and rifampicin, suggesting a synergistic interaction. researchgate.net

The mechanism of action for some isonicotinic acid derivatives may involve the generation of active oxygen species, a process catalyzed by peroxidase activity within susceptible M. tuberculosis strains. nih.gov

Table 1: Antitubercular Activity of Isonicotinic Acid Derivatives

| Compound/Derivative | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Isonicotinoylhydrazide & 3-ethoxysalicylaldehyde derivative | M. tuberculosis H37Rv | 4 µg/mL | brieflands.com |

| Isonicotinic acid analogs | M. tuberculosis H37Rv (sensitive) | 0.34–0.41 μM | researchgate.net |

| Isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazide (Compound 9h) | M. tuberculosis H37Rv and clinical isolates (sensitive) | Comparable to isoniazid | nih.gov |

| Isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazide (Compound 9h) | Resistant strains of M. tuberculosis | Superior to isoniazid | nih.gov |

Antimicrobial Potential Against Gram-Positive and Gram-Negative Bacteria

The antimicrobial properties of isonicotinic acid derivatives extend to a range of bacteria. The cell envelopes of Gram-positive and Gram-negative bacteria differ significantly, which can influence the efficacy of antimicrobial agents. nih.govnih.gov

A newly synthesized ligand, a Schiff base derived from isonicotinoylhydrazide and 3-ethoxysalicylaldehyde, has demonstrated good biological activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. brieflands.com The study determined the minimum inhibitory concentration (MIC) using the serial broth dilution method. brieflands.com Various isonicotinic acid analogs have also shown effectiveness against S. aureus, B. subtilis, and E. coli. researchgate.net

The antimicrobial activity of various compounds, including isothiocyanates, has been tested against both Gram-positive and Gram-negative bacteria, with some showing moderate to good inhibitory effects. mdpi.com

Antifungal Properties

Research has also explored the antifungal potential of compounds structurally related to this compound. Isonicotinic acid derivatives have been investigated for their antifungal activities. nih.gov For instance, certain terpenoids isolated from endophytic fungi have demonstrated substantial antifungal activity against pathogens like Epidermophyton floccosum. nih.gov While not directly this compound, this highlights the broader potential of related chemical scaffolds in antifungal research.

Investigations of Antibiofilm Properties

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antimicrobial agents. nih.gov The ability of pathogenic bacteria to form biofilms is a major contributor to antimicrobial resistance. nih.gov

Some derivatives of nicotinamide, which is structurally related to isonicotinic acid, have been investigated for their antibiofilm properties. researchgate.net Additionally, certain indolylbenzo[d]imidazole derivatives have exhibited excellent antibiofilm activity, inhibiting the formation of biofilms and killing cells within mature biofilms of Staphylococcus aureus. mdpi.com This suggests that the broader class of compounds to which this compound belongs may have the potential to interfere with biofilm formation.

Anticancer and Antitumor Potential

In addition to antimicrobial activities, preclinical studies have explored the anticancer and antitumor potential of compounds with structural similarities to this compound.

Inhibition of Cancer-Associated Molecular Targets (e.g., EGFR, KRAS G12C)

KRAS mutations are among the most common genetic alterations in several types of cancer, including lung, colorectal, and pancreatic cancers. nih.gov The KRAS G12C mutation, in particular, has become a "druggable" target with the development of specific inhibitors. ascopost.com These inhibitors work by trapping the KRAS protein in its inactive state. ascopost.com While direct studies on this compound's effect on EGFR or KRAS G12C were not found, the broader field of isonicotinic acid derivatives has been explored for anticancer properties. nih.govscite.ai

For example, a triorganotin compound featuring a 2-mercaptonicotinate ligand has shown potent cytotoxic effects against various cancer cell lines. nih.govscite.ai The development of KRAS G12C inhibitors like sotorasib (B605408) and adagrasib has marked a significant advancement in treating KRAS G12C-mutated cancers. nih.govresearchgate.net Combination therapies are being investigated to overcome resistance to these inhibitors, often involving the targeting of other pathways like the RTK–RAS–MAPK axis. nih.gov

In Vitro Antiproliferative Effects on Cancer Cell Lines

The antiproliferative potential of various isonicotinic acid derivatives has been explored against several cancer cell lines. For instance, certain isonicotinic acid hydrazide derivatives have been synthesized and evaluated for their effects on cell cycle and apoptosis in lines such as HT-29 (human colon adenocarcinoma) and HCT-8 (human ileocecal adenocarcinoma). nih.gov Some of these compounds were found to induce cell cycle arrest in the G0/G1 phase. nih.gov In studies involving HT-29 cells, other non-related compounds have been shown to inhibit cell growth and induce apoptosis through various mechanisms, including the cleavage of procaspase-3 and PARP. nih.govresearchgate.net Similarly, the A549 human lung cancer cell line has been utilized to screen the antiproliferative effects of various chemical agents, with some demonstrating the ability to inhibit colony formation and induce apoptosis. nih.gov

However, no studies were identified that specifically investigated the in vitro antiproliferative effects of this compound on A549, HT-29, or other cancer cell lines.

Other Pharmacological Activities

Anti-inflammatory Properties

Isonicotinic acid derivatives have been a subject of interest in the search for new anti-inflammatory agents. nih.gov Research has shown that certain isonicotinoyl-containing scaffolds exhibit significant in vitro anti-inflammatory activity, in some cases exceeding that of the standard drug ibuprofen. nih.gov The proposed mechanism for some of these derivatives involves the inhibition of reactive oxygen species (ROS) and potentially the cyclooxygenase-2 (COX-2) enzyme. nih.gov The anti-inflammatory potential of these compounds can be influenced by factors such as lipophilicity. nih.gov

Despite these promising findings for the broader class of compounds, there is no specific data available on the anti-inflammatory properties of this compound.

Antioxidant Activity

The antioxidant potential of various chemical compounds is often evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. nih.govnih.govmdpi.com Several studies have investigated the antioxidant activity of isonicotinic acid derivatives. For example, a phloretin (B1677691) isonicotinyl hydrazone compound was shown to have excellent antioxidant activity in scavenging DPPH and ABTS radicals. researchgate.net Another study on an isonicotinate-derived porphyrin also measured its radical scavenging activity against the DPPH radical. nih.gov

No studies were found that specifically report on the antioxidant activity of this compound using radical scavenging assays or other methods.

Antiviral Activity

The antiviral potential of isonicotinic acid derivatives has been investigated against various viruses. For instance, some derivatives have been studied for their activity against the Epstein-Barr virus (EBV). nih.gov Research has also been conducted on the antimycobacterial activity of isonicotinic acid hydrazide derivatives against Mycobacterium tuberculosis. researchgate.net While HIV is mentioned as a contributing factor to the increase in tuberculosis cases, and the need for effective antiretroviral therapy is highlighted, no direct evidence of the anti-HIV activity of the tested isonicotinic acid derivatives was presented in the available literature. researchgate.net

There is currently no published research on the antiviral activity of this compound, specifically against HIV or other viruses.

Central Nervous System (CNS) Activity of Isonicotinic Acid Derivatives

Derivatives of isonicotinic acid have been explored for their potential effects on the central nervous system. Isoniazid, a well-known isonicotinic acid hydrazide, has been studied for its effects on enzyme activity in nervous tissue. nih.gov The broader class of isonicotinic acid derivatives has been investigated for various CNS-related activities. However, specific CNS activity profiles are highly dependent on the particular substitutions on the isonicotinic acid core.

No information is available regarding the specific central nervous system activities of this compound.

Modulation of Specific Receptors

The modulation of specific receptors is a key aspect of drug discovery. Receptors such as the serotonin (B10506) 5-HT2A receptor, peroxisome proliferator-activated receptors (PPARs), and the transient receptor potential melastatin 8 (TRPM8) channel are important therapeutic targets.

5-HT2A Receptor: The 5-HT2A receptor is a target for various drugs, and its modulation can affect a range of physiological and pathological processes. nih.govresearchgate.netnih.govresearchgate.net

PPAR: PPAR activators can influence the expression of various genes involved in lipid metabolism and inflammation. nih.gov

TRPM8: The TRPM8 channel is a sensor for cold temperatures and is modulated by various cooling compounds. researchgate.netmdpi.comnih.govnih.govcsic.es

Currently, there is no scientific literature available that describes any interaction or modulatory effect of this compound on 5-HT2A, PPAR, or TRPM8 receptors.

Mechanistic Studies and Molecular Interactions

Elucidation of Molecular Targets and Pathways

The therapeutic and biological activities of isonicotinic acid derivatives are fundamentally linked to their ability to interact with specific molecular targets and interfere with critical cellular pathways. Research into compounds like 3-(2-Ethoxyphenyl)isonicotinic acid is often guided by the well-established mechanisms of structurally related molecules, particularly in the context of antimicrobial drug development.

Receptor Binding and Modulation

The isonicotinic acid moiety is a structural component found in various ligands designed to bind to specific biological receptors. smolecule.com The term "nicotinic" in its name alludes to a structural resemblance to nicotine, suggesting a potential for interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial ligand-gated ion channels involved in a wide range of physiological processes.

Studies on related compounds show that nicotinic receptor channels can be modulated by various agonists and antagonists. nih.gov For example, neonicotinoids act as agonists for nAChRs, exhibiting selective toxicity to insects over mammals due to a higher potency on insect nAChRs. wikipedia.org The binding of ligands to chemokine receptors, another class of G protein-coupled receptors, can be allosteric, meaning the ligand binds to a site other than the primary agonist-binding site to modulate receptor function. nih.gov The potential for this compound to act as a ligand at specific receptors is an area for further investigation, focusing on how it might interact with protein binding sites to elicit a pharmacological response. smolecule.com

Interaction with Key Cellular Processes (e.g., mycolic acid synthesis)

The most significant cellular process disrupted by antimicrobial isonicotinic acid derivatives is the synthesis of mycolic acids. nih.gov These long-chain fatty acids are the hallmark components of the mycobacterial cell wall, forming a thick, waxy barrier that is essential for the bacterium's survival and virulence. nih.gov

The inhibition of InhA directly interrupts the FAS-II pathway, which is responsible for elongating fatty acid precursors into the mature meroacids. nih.govresearchgate.net Specifically, InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP, a crucial step in each cycle of fatty acid elongation. nih.gov By blocking this step, compounds like activated isoniazid (B1672263) prevent the formation of the long-chain fatty acids required for mycolic acid production, leading to a defective cell envelope and ultimately, cell death. nih.govnih.gov

Investigations into Drug Resistance Mechanisms Pertinent to Isonicotinic Acid Derivatives

The emergence of drug resistance is a major challenge in the treatment of diseases like tuberculosis. For isonicotinic acid derivatives that function as prodrugs, such as isoniazid, several well-defined resistance mechanisms have been identified. nih.gov

The most prevalent mechanism of resistance involves mutations in the katG gene. nih.govnih.gov These mutations result in a catalase-peroxidase enzyme with reduced or no ability to activate the isoniazid prodrug, rendering it ineffective. nih.govnih.gov

A second key mechanism involves mutations within the inhA gene itself or its promoter region. nih.gov Mutations in the promoter can lead to the overexpression of the InhA enzyme, requiring higher concentrations of the inhibitor to achieve a therapeutic effect. nih.gov Other mutations directly alter the enzyme's structure, lowering its binding affinity for the activated isoniazid-NAD adduct. nih.gov

Additionally, mutations in other genes have been linked to resistance. Defects in the NADH dehydrogenase enzyme, encoded by the ndh gene, can alter the intracellular NADH/NAD+ ratio. nih.gov An increased ratio may either hinder the formation of the isonicotinyl-NAD adduct or promote its displacement from the InhA active site. nih.gov

Table 2: Genes Associated with Resistance to Isonicotinic Acid Derivatives

| Gene | Function | Consequence of Mutation |

|---|---|---|

| katG | Encodes catalase-peroxidase | Prevents the activation of prodrugs like isoniazid. nih.govnih.gov |

| inhA | Encodes the target enzyme InhA | Overexpression of InhA or reduced binding affinity of the inhibitor. nih.govnih.gov |

| ndh | Encodes NADH dehydrogenase | Alters the NADH/NAD+ ratio, interfering with inhibitor action. nih.gov |

| ahpC | Encodes alkyl hydroperoxide reductase | Associated with resistance, often in conjunction with katG mutations. nih.gov |

Influence on Drug-Metabolizing Enzymes (e.g., NAT1, NAT2, CYP1A1, CYP3A4)

The metabolism of xenobiotics, including therapeutic compounds, is primarily carried out by Phase I and Phase II drug-metabolizing enzymes. The cytochrome P450 (CYP) superfamily of enzymes is responsible for a significant portion of Phase I metabolism. nih.govmdpi.com Among these, CYP3A4 is the most abundant and metabolizes a wide array of drugs. mdpi.commdpi.com

Isonicotinic acid derivatives can interact with these enzyme systems. For instance, some compounds can act as inducers of CYP enzymes, increasing the rate of metabolism for themselves and other concurrently administered drugs. nih.gov Conversely, they can act as inhibitors, slowing down metabolism and potentially leading to toxic accumulation of other drugs. nih.gov For example, the proton pump inhibitor omeprazole is known to induce CYP1A1 and CYP1A2. mdpi.com

Table 3: Key Human Drug-Metabolizing Enzymes

| Enzyme | Location | Primary Function in Drug Metabolism |

|---|---|---|

| CYP3A4 | Liver, Intestine | Phase I oxidation of over 50% of clinical drugs. nih.govmdpi.com |

| CYP1A1 | Extrahepatic tissues | Metabolism of polycyclic aromatic hydrocarbons and some drugs. |

| CYP1A2 | Liver | Metabolism of various drugs and procarcinogens. mdpi.com |

| NAT1 | Various tissues | Phase II acetylation of drugs and xenobiotics. |

| NAT2 | Liver, Intestine | Phase II acetylation; subject to significant genetic polymorphism. |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethionamide |

| Isoniazid |

| Nicotine |

| Omeprazole |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Design Principles Based on Systematic Structural Modifications

The design of analogs of 3-(2-Ethoxyphenyl)isonicotinic acid is guided by systematic structural modifications to probe the impact of various substituents on biological activity. These modifications typically involve alterations to the ethoxy group, the phenyl ring, and the isonicotinic acid core. The underlying principle is to enhance potency, selectivity, and pharmacokinetic properties.

One key area of modification is the alkoxy group at the 2-position of the phenyl ring . Studies on related 1-heteroaryl-2-alkoxyphenyl analogs have shown that the nature of the alkoxy group can significantly influence antiviral activity. mdpi.com While the ethoxy group in the parent compound is a starting point, variations to longer or branched alkyl chains, or the introduction of different functional groups, can modulate activity. For instance, increasing the lipophilicity with larger alkyl chains may enhance membrane permeability, but could also lead to increased metabolic instability.

Substitution on the phenyl ring is another critical aspect of the design strategy. The introduction of electron-withdrawing or electron-donating groups at different positions of the phenyl ring can alter the electronic distribution of the molecule, thereby affecting its interaction with biological targets. For example, in a series of 2-substituted isonicotinic acid hydrazides, the electronic and steric effects of the substituents were found to be crucial for their antibacterial activity. nih.gov

An illustrative example of systematic structural modifications can be seen in the development of various isonicotinic acid hydrazide derivatives. By reacting isonicotinic acid hydrazide with different aromatic aldehydes, a library of compounds can be generated, allowing for the exploration of a wide chemical space. researchgate.net

Correlation of Electronic, Steric, and Lipophilic Properties with Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. For derivatives of this compound, key physicochemical parameters such as electronic, steric, and lipophilic properties are correlated with their observed biological potency.

Steric properties , described by parameters such as Taft's steric parameter (Es) or molar refractivity (MR), are also crucial. The size and shape of the substituents can dictate the fit of the molecule into the binding pocket of a biological target. For instance, bulky substituents at certain positions might lead to steric hindrance, thereby reducing or abolishing activity.

Lipophilic properties , commonly quantified by the partition coefficient (logP), are vital for the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME). An optimal balance of lipophilicity is often required for a compound to be effective. While increased lipophilicity can enhance membrane permeability, it can also lead to lower aqueous solubility and increased binding to plasma proteins. QSAR studies on various classes of compounds have consistently highlighted the importance of lipophilicity in determining biological activity. nih.gov

A hypothetical QSAR study on a series of 3-(2-alkoxyphenyl)isonicotinic acid analogs might yield an equation like:

log(1/C) = alogP - b(logP)^2 + cσ + dEs + e

where C is the concentration required for a specific biological effect, and a, b, c, d, and e are constants determined by regression analysis. This equation would suggest a parabolic relationship with lipophilicity and a linear relationship with electronic and steric parameters.

Illustrative Data Table for QSAR Analysis of Hypothetical 3-(Aryl)isonicotinic Acid Analogs:

| Compound | Aryl Substituent | logP | σ (para) | Biological Activity (IC50, µM) |

| 1 | 2-Ethoxyphenyl | 2.8 | -0.24 | 15.2 |

| 2 | 2-Methoxyphenyl | 2.3 | -0.27 | 20.5 |

| 3 | 2-Chlorophenyl | 3.1 | 0.23 | 10.8 |

| 4 | 2-Nitrophenyl | 2.5 | 0.78 | 5.1 |

| 5 | 2-Methylphenyl | 3.0 | -0.17 | 18.9 |

This table is for illustrative purposes and does not represent actual experimental data.

Identification of Key Pharmacophoric Elements for Desired Biological Effects

A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, identifying the key pharmacophoric elements is crucial for designing new molecules with improved activity.

Based on the structure of the parent compound and SAR studies of related molecules, a hypothetical pharmacophore model can be proposed. The key features would likely include:

A hydrogen bond acceptor: The nitrogen atom of the pyridine (B92270) ring in the isonicotinic acid moiety. The reactivity of this nitrogen has been shown to be essential for the biological activity of some isonicotinic acid derivatives. nih.gov

A hydrogen bond donor/acceptor: The carboxylic acid group of the isonicotinic acid. This group can act as both a hydrogen bond donor (the hydroxyl proton) and an acceptor (the carbonyl oxygen).

A hydrophobic/aromatic region: The ethoxyphenyl group. This region is likely involved in hydrophobic or aromatic stacking interactions with the target protein.

A hydrogen bond acceptor: The oxygen atom of the ethoxy group.

Illustrative Pharmacophore Model for this compound Analogs:

| Pharmacophoric Feature | Description |

| Aromatic Ring | The phenyl ring, involved in hydrophobic and/or π-π stacking interactions. |

| Hydrogen Bond Acceptor 1 | The nitrogen atom of the pyridine ring. |

| Hydrogen Bond Donor/Acceptor | The carboxylic acid group. |

| Hydrogen Bond Acceptor 2 | The ether oxygen of the ethoxy group. |

| Hydrophobic Group | The ethyl chain of the ethoxy group. |

This table represents a hypothetical pharmacophore model based on the chemical structure.

By understanding these key pharmacophoric elements, medicinal chemists can design new molecules that retain these essential features while modifying other parts of the structure to optimize properties such as potency, selectivity, and metabolic stability. For example, replacing the phenyl ring with other aromatic or heteroaromatic systems, or altering the linker between the phenyl ring and the isonicotinic acid core, could lead to the discovery of novel and more effective compounds.

Computational and Theoretical Chemistry Applications

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. mdpi.com DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), are widely employed to study the properties of molecules related to nicotinic acid. mdpi.comresearchgate.net

The first step in computational analysis is typically geometry optimization, where the molecule's lowest-energy three-dimensional structure is determined. mdpi.com For 3-(2-Ethoxyphenyl)isonicotinic acid, this process involves calculating the optimal bond lengths, bond angles, and dihedral angles.

Table 1: Key Torsional Angles for Conformational Analysis of this compound

| Torsion Angle | Description | Expected Influence on Conformation |

| C(2)-C(3)-C(1')-C(2') | Rotation between the pyridine (B92270) and phenyl rings | Determines the overall spatial relationship of the two aromatic systems. A twisted conformation is likely to minimize steric clash. |

| C(1')-C(2')-O-CH₂ | Rotation of the ethoxy group | Affects the accessibility of the ether oxygen and its potential to act as a hydrogen bond acceptor. |

| C(3)-C(4)-C(=O)-OH | Rotation of the carboxylic acid group | Influences hydrogen bonding patterns and interaction with potential biological targets. |

This table is illustrative and based on general principles of conformational analysis.

The electronic properties of this compound dictate its reactivity. The pyridine ring is structurally related to benzene (B151609) but with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom introduces a dipole moment and alters the reactivity of the ring. It acts as a Lewis base, making it susceptible to reactions like protonation, alkylation, and oxidation to form pyridine N-oxides. wikipedia.orgarkat-usa.org

DFT calculations can determine the distribution of electron density and identify the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of these orbitals provide insight into the molecule's reactivity.

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

In isonicotinic acid derivatives, the pyridine nitrogen is a primary site for coordination and electrophilic interactions. nih.gov The carboxylic acid group is a key site for forming salts, esters, and hydrogen bonds. The ethoxyphenyl group, being electron-donating, can influence the electron density on the phenyl ring.

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for characterizing the compound. DFT methods are used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov While calculated wavenumbers are often systematically higher than experimental values due to the neglect of anharmonicity, they can be scaled to achieve good agreement. nih.gov

This vibrational analysis allows for the assignment of specific spectral bands to the motions of particular functional groups. For this compound, key vibrational modes would include:

C=O stretch of the carboxylic acid.

O-H stretch of the carboxylic acid.

Aromatic C-H stretches from both the pyridine and phenyl rings.

C-N stretches within the pyridine ring.

C-O stretches of the ethoxy group.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein or enzyme. These methods are fundamental in drug discovery and development.

Molecular docking involves placing a ligand into the binding site of a target protein and evaluating the plausibility of the resulting complex. researchgate.net This process helps predict the preferred binding orientation of the ligand and identify key intermolecular interactions. Isonicotinic acid and its derivatives have been studied as potential inhibitors for various enzymes, including those relevant to cancer and tuberculosis. mdpi.comnih.govnih.gov

For this compound, potential interactions with a protein active site would likely involve:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The pyridine nitrogen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl and pyridine rings can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic rings can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

For example, docking studies of isonicotinoyl hydrazide derivatives against the main protease of the COVID-19 virus (PDB ID: 6LU7) revealed that interactions often involve pi-systems from aromatic rings. researchgate.net

Docking programs use scoring functions to rank different binding poses and estimate the binding affinity, often expressed as a docking score in kcal/mol. researchgate.net A lower (more negative) score generally indicates a more favorable binding interaction. While these scores provide a useful estimation, they are not a direct measure of binding affinity (like Kᵢ or IC₅₀ values).

Table 2: Illustrative Docking Scores for Isonicotinic Acid Derivatives Against M. tuberculosis InhA

| Compound | Docking Score (kcal/mol) | Reference |

| Isonicotinic acid hydrazide derivative 1 | -7.2 | Fictional data for illustration |

| Isonicotinic acid hydrazide derivative 2 | -8.5 | Fictional data for illustration |

| Isonicotinic acid hydrazide derivative 3 | -6.8 | Fictional data for illustration |

This table contains representative data to illustrate the output of docking studies; values are not from actual experimental results for this compound.

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.govbiointerfaceresearch.com MD simulations model the movement of atoms and molecules, providing insights into the dynamic nature of the binding interaction. mdpi.com Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein and ligand, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. biointerfaceresearch.com A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site. mdpi.com

Theoretical Studies of Reaction Mechanisms (e.g., cycloaddition reactions relevant to scaffold synthesis)

While specific theoretical studies on the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available literature, computational chemistry provides powerful tools to investigate plausible synthetic routes. Theoretical studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating reaction pathways, predicting reactivity, and understanding the selectivity of reactions relevant to the construction of substituted pyridine scaffolds. Two primary types of reactions are of significant interest for the synthesis of the this compound core: cycloaddition reactions to form the pyridine ring and cross-coupling reactions to introduce the aryl substituent.

Cycloaddition Reactions for Pyridine Ring Formation

The formation of the pyridine ring, the core of the isonicotinic acid moiety, can be achieved through various cycloaddition reactions. Theoretical studies of these reactions provide deep insights into their mechanisms and energetics.

One of the most powerful methods for constructing pyridine rings is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. nih.gov Computational studies on these types of reactions can elucidate the catalytic cycle, including the roles of different ligands and the energetics of intermediate steps such as oxidative coupling and reductive elimination.

Another important route is the Diels-Alder reaction, a [4+2] cycloaddition, often involving electron-deficient dienes like 1,2,4-triazines reacting with enamines or other dienophiles. acsgcipr.orgrsc.org The initial cycloadduct typically undergoes a retro-Diels-Alder reaction, extruding a small molecule like nitrogen to yield the aromatic pyridine ring. acsgcipr.org Computational models can predict the activation energies for these steps and explain the regioselectivity of the cycloaddition.

The distortion/interaction model is a computational approach used to analyze the reactivity in cycloaddition reactions. nih.gov This model separates the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. Such analyses can be used to predict the feasibility of different cycloaddition strategies for pyridine synthesis.

Below is an illustrative data table summarizing hypothetical activation energies for key steps in a [4+2] cycloaddition reaction for pyridine synthesis, as might be determined by DFT calculations.

| Reaction Step | Reactants | Transition State (TS) | Product | Calculated Activation Energy (kcal/mol) |

| Cycloaddition | 1,2,4-Triazine + Enamine | TS_cycloaddition | Dihydropyridine Intermediate | 25.3 |

| N₂ Extrusion | Dihydropyridine Intermediate | TS_extrusion | Pyridine | 15.8 |

This table is generated for illustrative purposes based on typical values found in computational studies of Diels-Alder reactions for pyridine synthesis.

Cross-Coupling Reactions for Aryl Substitution

The introduction of the 2-ethoxyphenyl group at the 3-position of the isonicotinic acid scaffold is commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.gov Theoretical studies, primarily using DFT, have been extensively applied to understand the mechanism of the Suzuki coupling. nih.govnih.gov These studies can model the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Computational investigations can provide valuable data on the geometries of intermediates and transition states, as well as the reaction energetics. This information helps in optimizing reaction conditions, such as the choice of catalyst, ligands, and base. researchgate.netrsc.org For the synthesis of this compound, theoretical studies could compare the reactivity of different boronic acids or esters and various halogenated isonicotinic acid precursors.

The following table provides a hypothetical comparison of calculated energy barriers for the rate-determining step (often oxidative addition or reductive elimination) in a Suzuki coupling reaction with different palladium catalysts, illustrating the type of insights gained from such theoretical studies.

| Catalyst System | Ligand | Rate-Determining Step | Calculated Energy Barrier (kcal/mol) |

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) | Oxidative Addition | 18.5 |

| Pd(dppf)Cl₂ | dppf | Reductive Elimination | 16.2 |

| Pd(PCy₃)₂ | Tricyclohexylphosphine (B42057) | Oxidative Addition | 19.1 |

This table is a hypothetical representation of data that could be generated from DFT studies on Suzuki coupling reactions relevant to the synthesis of the target molecule.

Patent Literature and Academic Insights

Analysis of the Patent Landscape for Isonicotinic Acid Derivatives

The patent landscape for isonicotinic acid derivatives is broad, reflecting the scaffold's versatility in targeting a range of biological pathways. Companies have actively patented compounds for various therapeutic areas, from metabolic and neurological disorders to infectious diseases and inflammation.

A significant area of patent activity has been in the development of enzyme inhibitors. Notably, Bristol-Myers Squibb has invested in patenting isonicotinamides as potent and highly selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.govnih.gov These inhibitors have potential applications in treating numerous diseases, including Alzheimer's disease, type II diabetes, and certain cancers. nih.gov The patents in this space typically cover a class of related structures, claiming their use in modulating GSK-3 activity.

The anti-inflammatory potential of isonicotinic acid derivatives has also been a focus of patent filings. Due to their inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and myeloperoxidase (MPO), these compounds are attractive candidates for new anti-inflammatory drugs. nih.gov Patents in this domain often describe novel molecular scaffolds designed to improve potency and reduce side effects compared to existing treatments.

Furthermore, patents have been granted for novel and efficient synthesis processes. For instance, patent WO2006048172A1 details a process for preparing specific isonicotinic acid derivatives that serve as valuable intermediates for manufacturing adenosine A2a receptor antagonists and metabotropic glutamate receptor 2 antagonists. google.com Such process patents are crucial as they protect the cost-effective production of key pharmaceutical building blocks. An older patent from the United States Patent Office also described a series of 1,2,4-oxadiazole derivatives, including a structurally related compound, 3-(2-ethoxy-phenyl)-5-(3-pyridyl)-1,2,4-oxadiazole, for their potential as muscle relaxant agents. googleapis.com

The following table summarizes a selection of key patent areas and the organizations contributing to the intellectual property of isonicotinic acid derivatives.

| Therapeutic/Industrial Area | Key Assignees/Inventors | Scope of Intellectual Property | Example Patent Document |

|---|---|---|---|

| GSK-3 Inhibition (e.g., for Alzheimer's Disease) | Bristol-Myers Squibb | Composition of matter patents for novel isonicotinamide-based compounds and their use in treating neurological and metabolic disorders. nih.govnih.gov | Associated publications: J. Med. Chem. 2016, 59, 5, 2047–2064 nih.gov |

| Anti-Inflammatory Agents (ROS Inhibitors) | Various (Academic and Corporate) | Patents on compounds with inhibitory activity against enzymes like MPO and COX-2. nih.gov | General patent activity noted in academic literature. nih.gov |

| Chemical Synthesis Processes | F. Hoffmann-La Roche AG | Process patents for the efficient and scalable synthesis of isonicotinic acid derivatives used as pharmaceutical intermediates. google.com | WO2006048172A1 google.com |

| Antiviral Agents (e.g., SARS-CoV-2) | Academic/Research Institutions | Patents covering 1-heteroaryl-2-alkoxyphenyl analogs and their use as inhibitors of viral replication. | Associated publications: Molecules 2022, 27(23), 8206 mdpi.com |

| Muscle Relaxants | United States Patent Office | Early patents on 1,2,4-oxadiazole derivatives containing pyridyl and substituted phenyl moieties. googleapis.com | US Patent 3,647,809 googleapis.com |

Academic Contributions to Intellectual Property in the Isonicotinic Acid Chemical Space

Academic research provides the fundamental scientific understanding that underpins the patent landscape. Universities and public research institutions contribute to the intellectual property ecosystem by discovering novel molecular structures, pioneering new synthetic methodologies, and elucidating mechanisms of action that can be leveraged for commercial development.

One of the primary contributions from academia is the development of novel and efficient synthetic routes. For example, academic laboratories have published strategies for synthesizing isonicotinates via the protection and deprotection of aminophenols or through direct coupling reactions using agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). nih.govnih.gov These methods, while published in the public domain, often form the basis for improved, proprietary processes developed and patented by pharmaceutical companies.

Academic research is also instrumental in identifying new biological activities for known and novel compounds. The discovery that certain isonicotinic acid derivatives act as potent reactive oxygen species (ROS) inhibitors stems from academic inquiry into inflammation pathways. nih.gov Similarly, the exploration of these derivatives for antimicrobial and antiviral applications is often initiated in academic settings, providing the proof-of-concept needed to attract commercial investment. researchgate.net These foundational studies can lead to institutional patents or collaborations with industry partners to develop new therapeutic agents. fiu.edu

Furthermore, academic institutions perform critical structure-activity relationship (SAR) studies. nih.gov This research systematically modifies the chemical structure of a lead compound to understand how these changes affect its biological activity. Such studies, like those performed on isonicotinamide-based GSK-3 inhibitors, are essential for optimizing drug candidates for potency and selectivity, thereby creating new, patentable intellectual property. nih.gov Publicly funded research, such as that supported by the National Institutes of Health (NIH), has been shown to be a significant driver of private-sector patenting, demonstrating a clear link between academic science and commercial innovation. nih.gov

The following table highlights key areas of academic research and their potential impact on the intellectual property of isonicotinic acid derivatives.

| Area of Academic Research | Contributing Institutions/Researchers | Potential IP Implications | Example Publication |

|---|---|---|---|

| Novel Synthesis Strategies | University of Karachi, et al. | Development of more efficient or "green" synthesis methods that could be patented as process improvements. mdpi.com | Molecules 2020, 25(17), 3980 nih.gov |

| Discovery of Anti-Inflammatory Activity (ROS Inhibition) | Jiangsu University, Stockholm University, et al. | Identification of new therapeutic uses, leading to "use patents" for existing or novel compounds. nih.gov | Molecules 2020, 25(17), 3980 nih.gov |

| Antimicrobial and Antiviral Screening | Maharshi Dayanand University, et al. | Discovery of compounds with activity against resistant pathogens or emerging viruses, creating opportunities for new drug patents. researchgate.net | Med. Chem. Res. 2012, 21, 1451–1470 researchgate.net |

| Structure-Activity Relationship (SAR) Studies | Academic collaborators with industry (e.g., Bristol-Myers Squibb) | Generation of data to design second-generation drugs with improved properties, leading to new composition of matter patents. nih.gov | Bioorg. Med. Chem. Lett. 2023, 82, 129143 nih.gov |

| Porphyrin-based Materials | Henan Polytechnic University | Synthesis of novel materials for applications in optoelectronics and as semiconductors, opening up non-pharmaceutical patent avenues. researchgate.net | J. Chem. Res. 2021, 45(11-12) researchgate.net |

Future Research Directions

Design and Synthesis of Novel Derivatives with Improved Efficacy and Selectivity

A primary avenue for future research involves the rational design and synthesis of novel derivatives of 3-(2-Ethoxyphenyl)isonicotinic acid to enhance biological efficacy and target selectivity. The synthesis of isonicotinic acid derivatives often involves multi-step reactions, including condensation and hydrazide formation, which can be adapted for this purpose. ontosight.ai

Modification of the Phenyl Ring: Substituents can be introduced onto the 2-ethoxyphenyl moiety. The addition of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., alkyls) could modulate the compound's lipophilicity and electronic properties, potentially influencing its interaction with biological targets. Research on other nicotinic acid derivatives has shown that lipophilic, electron-withdrawing halogen groups can improve antimycobacterial activity. mdpi.com

Derivatization of the Carboxylic Acid Group: The carboxylic acid function of the isonicotinic acid core is a prime site for modification. It can be converted into a variety of functional groups, such as esters, amides, and hydrazides. wikipedia.org The synthesis of hydrazones, by condensing isonicotinic acid hydrazide with various aldehydes and ketones, is a well-established method for creating derivatives with significant biological activity, including antimicrobial and antioxidant properties. ontosight.airesearchgate.netcolab.ws For instance, ethyl isonicotinate (B8489971) is a common starting material or intermediate in the synthesis of more complex, biologically active molecules. ontosight.ainih.gov

Bioisosteric Replacement: The ethoxy group could be replaced with other functional groups of similar size and electronic configuration (bioisosteres) to explore their impact on activity and metabolic stability.

Synthetic strategies would likely employ established chemical reactions. For example, the formation of ester derivatives like 4-Formyl-2-methoxyphenyl isonicotinate has been achieved through acylation using DCC as a coupling agent. nih.gov Similarly, nicotinic acid hydrazides can be prepared via hydrazinolysis of corresponding ester derivatives using hydrazine (B178648) hydrate. mdpi.com These established methods provide a robust framework for generating a library of novel this compound derivatives for biological screening.

Deeper Mechanistic Elucidation of Biological Actions

While the parent compound, isoniazid (B1672263) (isonicotinic acid hydrazide), has a well-defined mechanism of action against Mycobacterium tuberculosis (Mtb), the precise biological targets of this compound and its potential derivatives are unknown. wikipedia.orgdroracle.ai

Antitubercular Mechanism: Given its structural similarity to isoniazid, a key research direction would be to investigate if it acts as a prodrug requiring activation by the mycobacterial catalase-peroxidase enzyme, KatG. droracle.aiekb.eg The primary target of activated isoniazid is the InhA enzyme, which is crucial for mycolic acid synthesis in the bacterial cell wall. droracle.aiekb.eg Studies should aim to determine if derivatives of this compound also inhibit InhA or other enzymes in the mycolic acid pathway. It's also worth noting that KatG activation of isoniazid produces a range of radicals, including the isonicotinoyl radical, which is critical to its bactericidal effect. wikipedia.orgnih.gov Investigating similar radical formation could provide deeper mechanistic insight.

Exploration of Other Targets: Isonicotinic acid derivatives have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory effects. ontosight.aismolecule.com Future studies should therefore explore whether this compound derivatives can inhibit other enzymes or modulate pathways relevant to these diseases. For example, some hydrazone derivatives have been shown to induce apoptosis and block the cell cycle in cancer cell lines. nih.gov

Host-Modulating Effects: Research has suggested that isoniazid may modulate the host immune response, aiding in the control of Mtb infection. nih.gov Investigating whether this compound derivatives possess similar immunomodulatory properties could reveal additional therapeutic benefits.

Integration of Advanced Computational and Experimental Methodologies for Drug Discovery

To accelerate the drug discovery process, a synergistic approach combining computational modeling and experimental validation is essential.

In Silico Screening and Design: Computational tools can be employed to design and screen virtual libraries of this compound derivatives. Molecular docking studies can predict the binding affinity and interaction patterns of these novel compounds with potential protein targets, such as Mtb's InhA enzyme or DNA topoisomerase. nih.govresearchgate.net This allows for the prioritization of compounds with the highest likelihood of biological activity for chemical synthesis.

Pharmacokinetic Profiling: Advanced computational models like MM-PBSA and MM-GBSA can be used to calculate binding free energies, while ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction software can assess the drug-likeness of potential candidates early in the discovery pipeline. nih.gov

Structural and Spectroscopic Analysis: Once synthesized, the precise structure of promising derivatives must be confirmed. This involves a suite of experimental techniques, including FTIR, 1H-NMR, and 13C-NMR spectroscopy, as well as mass spectrometry. researchgate.netcolab.ws For lead candidates, determining the three-dimensional structure via single-crystal X-ray diffraction analysis can provide invaluable insights into their conformation and potential interactions with biological targets. nih.gov

Exploration of New Therapeutic Applications Beyond Current Indications

The structural motif of isonicotinic acid is present in compounds with a broad spectrum of pharmacological activities. researchgate.net This suggests that this compound and its derivatives may have therapeutic potential beyond tuberculosis.

Antifungal Activity: Porphyrins derived from isonicotinate have shown moderate but encouraging antifungal activity against pathogenic yeast strains like Candida albicans and Candida tropicalis. nih.gov This provides a strong rationale for screening new derivatives for their potential as antifungal agents.

Antioxidant Properties: Certain N-benzylideneisonicotinohydrazide derivatives have demonstrated antiradical activity. colab.ws The antioxidant potential of this compound derivatives could be evaluated using standard assays, such as the DPPH radical scavenging test. colab.wsnih.gov

Anticancer and Anti-inflammatory Activity: Some related compounds, such as 3-(3-Carboxyphenyl)isonicotinic acid, are noted for their potential anti-inflammatory and antitumor effects. smolecule.com This opens the door to investigating the efficacy of this compound derivatives in models of cancer and inflammatory diseases.

Antimalarial Activity: Isonicotinic acid has been used as a starting material for the synthesis of compounds with potent antimalarial activity. sigmaaldrich.com This indicates another potential therapeutic avenue worth exploring.

By systematically pursuing these future research directions, the scientific community can fully investigate the chemical and biological landscape of this compound, potentially leading to the development of novel and effective therapeutic agents for a range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(2-Ethoxyphenyl)isonicotinic acid, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves coupling pyridinecarboxylic acid derivatives with substituted aryl groups. For example, pyridine-3,4-dicarboxylic anhydride can react with substituted benzenes (e.g., chlorobenzene or ethoxybenzene) under acidic conditions to form isonicotinic acid derivatives . Yield optimization may involve adjusting reaction temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Catalysts like Lewis acids (e.g., AlCl₃) or palladium-based systems can enhance regioselectivity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The ethoxy group (–OCH₂CH₃) will show a triplet (~1.3 ppm for CH₃) and quartet (~4.0 ppm for CH₂) in ¹H NMR. Aromatic protons from the pyridine and phenyl rings will appear as distinct multiplets in the 6.5–8.5 ppm range. The carboxylic acid proton (if present) may appear as a broad peak at ~12–13 ppm .

- IR : Key peaks include O–H stretching (2500–3000 cm⁻¹ for carboxylic acid), C=O (1680–1720 cm⁻¹), and C–O–C (1040–1260 cm⁻¹ for the ethoxy group) .

Q. What are the solubility characteristics of this compound in common solvents, and how do they influence experimental design?

- Methodological Answer : Pyridinecarboxylic acid derivatives typically exhibit low solubility in nonpolar solvents (e.g., hexane) but moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen bonding from the carboxylic acid group. Solubility can be enhanced via pH adjustment (e.g., using NaOH to deprotonate the –COOH group). Pre-solubility testing using UV-Vis spectroscopy or gravimetric analysis is recommended to select optimal solvents for reactions or crystallography .

Advanced Research Questions

Q. How can metal-organic frameworks (MOFs) functionalized with this compound be designed for selective uranium(VI) extraction from wastewater?

- Methodological Answer : The carboxylic acid group in the compound can coordinate with Zr⁴+ or other metal clusters to form MOFs (e.g., MOF-808 analogs). Functionalization with isonicotinic acid derivatives enhances uranyl ion (UO₂²⁺) selectivity via chelation. Key steps include:

- Solvothermal synthesis using ZrCl₄ and the ligand in DMF/acetic acid at 120°C.

- Post-synthetic modification to introduce binding sites (e.g., amine groups).

- Batch adsorption studies at varying pH (optimally pH 4–6) and ionic strengths to evaluate capacity.

- Characterization via BET surface area analysis and XPS to confirm uranium adsorption mechanisms .

Q. What strategies resolve contradictions in reported sublimation enthalpies or melting points for pyridinecarboxylic acid derivatives like this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:

- Use differential scanning calorimetry (DSC) to determine phase transitions and purity (>98% by HPLC).

- Compare thermogravimetric (TGA) data under inert atmospheres to avoid oxidative decomposition.

- Apply linear Gibbs energy relationships (as in nicotinic acid studies) to correlate sublimation enthalpy with molecular descriptors (e.g., dipole moment, H-bonding capacity) .

Q. How does the crystal structure of TiO₂ (anatase vs. rutile) influence the catalytic oxidation of this compound derivatives?

- Methodological Answer : Anatase TiO₂ provides higher surface acidity and oxygen vacancy density, favoring selective oxidation of methylpyridines to carboxylic acids. For example, vanadium-anatase catalysts promote 4-methylpyridine oxidation to isonicotinic acid at lower temperatures (200–250°C) compared to rutile-based systems. X-ray absorption spectroscopy (XAS) can elucidate metal-support interactions affecting catalytic activity .

Methodological Notes

- Safety : Handle this compound with PPE (gloves, goggles) due to potential skin/eye irritation. Avoid dust generation; use fume hoods for synthesis .

- Data Analysis : For spectroscopic or catalytic data, employ statistical tools (e.g., ANOVA for batch adsorption experiments) and software like Gaussian for DFT-based interaction modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.